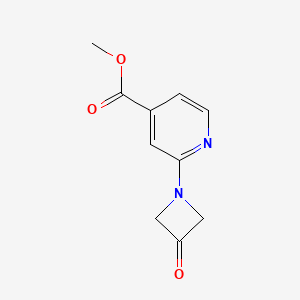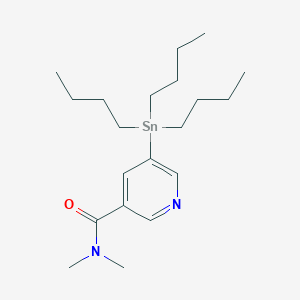
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide typically involves the reaction of pyridine derivatives with tributylstannyl reagents. One common method is the Stille coupling reaction, where a halogenated pyridine is reacted with a tributylstannyl compound in the presence of a palladium catalyst. The reaction conditions usually involve an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Stannic derivatives with higher oxidation states.
Reduction: Tin compounds with lower oxidation states.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide involves its interaction with various molecular targets. The tributylstannyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound can also participate in redox reactions, altering its oxidation state and affecting its reactivity.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-thiophenecarboxamide
- N,N-dimethyl-4-pyridinecarboxamide
- N,N-dimethyl-5-pyridinecarboxamide
Uniqueness
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in Stille coupling reactions and other synthetic applications where organotin compounds are advantageous.
Properties
Molecular Formula |
C20H36N2OSn |
|---|---|
Molecular Weight |
439.2 g/mol |
IUPAC Name |
N,N-dimethyl-5-tributylstannylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H9N2O.3C4H9.Sn/c1-10(2)8(11)7-4-3-5-9-6-7;3*1-3-4-2;/h4-6H,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
GBPCIZWSEWLQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



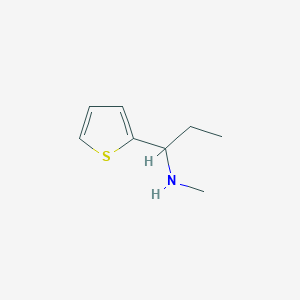


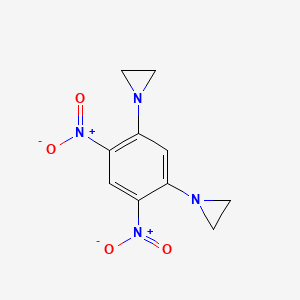


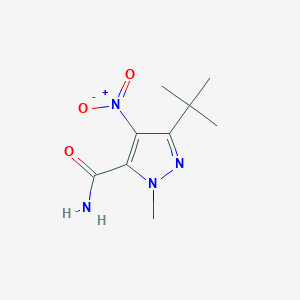
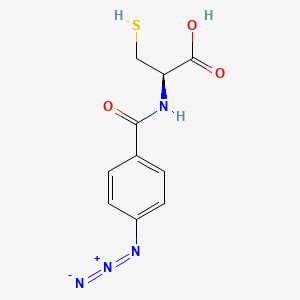

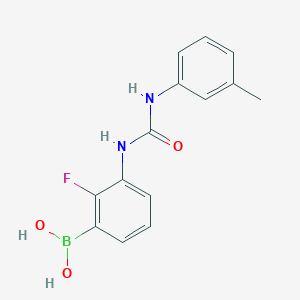
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13986155.png)

